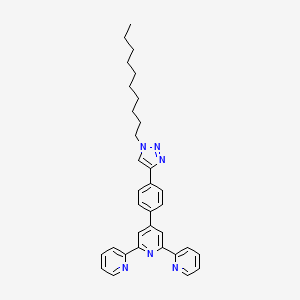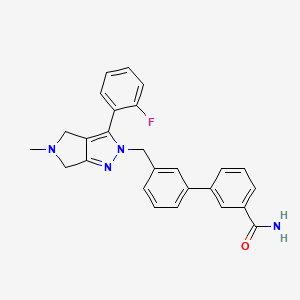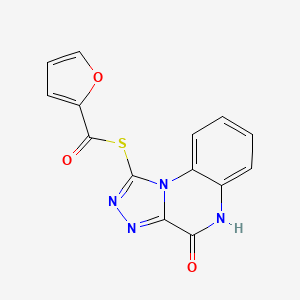
FCLA Free Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C36H27N5O7S and a molecular weight of 673.70 g/mol . This compound is known for its ability to emit light, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FCLA Free Acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Imidazo[1,2-a]pyrazin-3-one Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluoresceinyl Group: This step requires the use of thiourea derivatives to introduce the fluoresceinyl moiety.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to control the reaction environment.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions: FCLA Free Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
FCLA Free Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescence reagent for detecting various chemical species.
Biology: Employed in imaging techniques to study biological processes at the cellular level.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control processes to monitor the presence of specific compounds.
Mechanism of Action
FCLA Free Acid can be compared with other chemiluminescence reagents, such as:
Luminol: Known for its use in forensic science for detecting blood traces.
Lucigenin: Used in biological assays to measure superoxide production.
Acridinium Esters: Employed in immunoassays for detecting specific antigens.
Uniqueness: this compound is unique due to its specific structure, which allows for efficient light emission at longer wavelengths. This makes it particularly useful in applications requiring high sensitivity and specificity.
Comparison with Similar Compounds
- Luminol
- Lucigenin
- Acridinium Esters
Properties
Molecular Formula |
C36H29N5O7S |
|---|---|
Molecular Weight |
675.7 g/mol |
IUPAC Name |
2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H29N5O7S/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46) |
InChI Key |
PJRMHHQBFMTOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)O)C=CC(=C6)O)O)C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


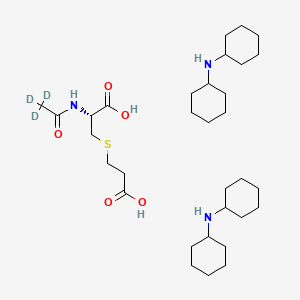

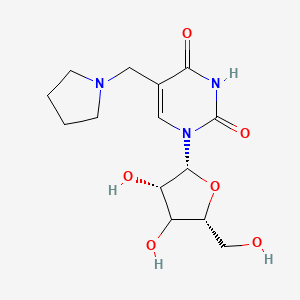
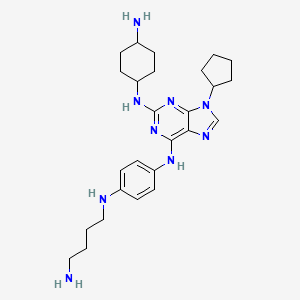

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
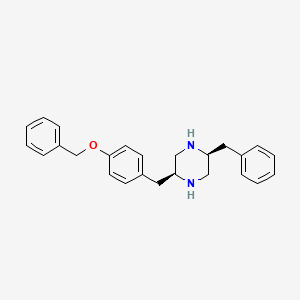
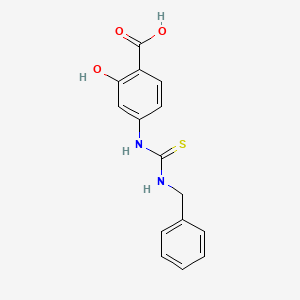
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
